molecular formula C18H16N2O4S B2931096 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 850782-15-9

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2931096
CAS No.: 850782-15-9
M. Wt: 356.4
InChI Key: GFSGXFIVZIORAC-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic benzothiazole derivative supplied for research and development purposes. This compound features a benzothiazole core, a common pharmacophore in medicinal chemistry, linked to a 2,3-dihydrobenzo[b][1,4]dioxine moiety. Benzothiazole compounds have been identified in scientific literature as a scaffold of significant interest in antiparasitic drug discovery. Specifically, related analogs have demonstrated potent activity against Cryptosporidium parvum , a diarrheal pathogen particularly harmful to children and immunocompromised individuals . Research indicates that such compounds can be parasiticidal and may inhibit the development of macrogamonts (female gametocytes) in the parasite's life cycle . The structural elements of this molecule, including the 6-methoxy group on the benzothiazole ring and the methyl substitution, are features explored in structure-activity relationship (SAR) studies to optimize biological potency and physicochemical properties . Researchers are investigating these scaffolds with the aim of developing new therapeutic leads that maintain efficacy while reducing potential off-target effects, such as affinity for the hERG ion channel . This product is intended for use in chemical biology, hit-to-lead optimization campaigns, and investigative parasitology. It is provided as a characterized material to support the advancement of scientific knowledge. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-20-13-5-4-12(22-2)10-16(13)25-18(20)19-17(21)11-3-6-14-15(9-11)24-8-7-23-14/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSGXFIVZIORAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of a benzo[d]thiazole moiety and a benzo[b][1,4]dioxine framework, suggest it may exhibit a variety of pharmacological effects.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Benzo[d]thiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Dihydrobenzo[b][1,4]dioxine Framework : Often associated with neuroprotective effects and potential applications in drug development.

Biological Activities

Preliminary studies on compounds with similar structural characteristics indicate a range of biological activities:

  • Antimicrobial Activity : Compounds containing benzothiazole derivatives have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Analogous compounds have demonstrated cytotoxicity against several cancer cell lines, including MDA-MB-231 and A549.
  • Neuroprotective Effects : Some derivatives exhibit protective effects on neuronal cells, potentially useful in neurodegenerative disease models.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Cytotoxicity Studies : A series of styryl-2(3H)-benzothiazolone analogs were tested for their cytotoxic effects. For instance, compound 26Z exhibited an IC50 of 0.13 µM against EA.hy926 cells, indicating potent cytotoxicity .
  • Antioxidant Activity : Research on benzothiazole derivatives has shown varying degrees of antioxidant activity, with some compounds demonstrating significant inhibition of free radicals in DPPH assays .
  • Mechanisms of Action : The benzothiazole moiety is believed to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
Compound ABenzo[d]thiazoleAntimicrobial
Compound BBenzo[b][1,4]dioxineNeuroprotective
Compound CCarboxamideAnticancer

The unique combination of functional groups in this compound may enhance its biological activity compared to its analogs.

Future Directions

Further research is essential to elucidate the full potential and mechanisms of action for this compound. Suggested areas for future investigation include:

  • In Vitro and In Vivo Studies : Comprehensive studies to assess the pharmacodynamics and pharmacokinetics.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound's efficacy by modifying its structural components.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.

Scientific Research Applications

The compound (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and the underlying mechanisms of action based on current research findings.

Chemical Properties and Structure

This compound belongs to the class of benzothiazoles and dioxines, which are known for their diverse biological activities. The structural features of this compound suggest potential interactions with various biological targets, making it a candidate for further investigation in drug development.

Key Structural Features

  • Benzothiazole moiety : Known for its role in various pharmacological activities.
  • Dihydrobenzo[b][1,4]dioxine : Contributes to the compound's stability and interaction with biological systems.
  • Carboxamide group : Enhances solubility and may influence binding affinity to biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to selectively inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of benzothiazole derivatives. These compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi.

Neuroprotective Effects

Studies suggest that certain derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated that modifications at the 6-position significantly enhanced anticancer activity against various cancer cell lines. The compound exhibited low micromolar IC50 values, indicating potent cytotoxic effects.

Case Study 2: Antimicrobial Activity

In vitro tests showed that derivatives similar to this compound were effective against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of biofilm formation.

Data Tables

Application AreaObserved EffectsReference Studies
AnticancerInhibition of cell proliferation
AntimicrobialEffective against resistant bacteria ,
NeuroprotectionReduction in oxidative stress ,

Comparison with Similar Compounds

Target Compound

  • Core Structure : Benzothiazole fused with 1,4-benzodioxine.
  • Substituents : 6-methoxy, 3-methyl (benzothiazole); 6-carboxamide (benzodioxine).
  • Molecular Interactions: Potential for hydrogen bonding via carboxamide and methoxy groups.

Comparative Compounds:

(E)-N-(3-Ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide Core Structure: Benzothiazole with fluorinated substituents. Substituents: 6-fluoro, 3-ethyl (benzothiazole); 3-fluoro (benzamide).

(E)-N-(6-Acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide Core Structure: Dual benzothiazole system. Substituents: 6-acetamido, 3-methyl (one benzothiazole); carboxamide (second benzothiazole).

1,3,4-Thiadiazole Derivatives (e.g., N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) Core Structure: 1,3,4-Thiadiazole instead of benzothiazole. Key Differences: Thiadiazole’s smaller ring size and sulfur atom may confer distinct electronic properties, influencing binding affinity in antimicrobial or antitumor applications .

(E)-2,3-Dimethoxy-N-(6-Nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

  • Core Structure : Benzothiazole with propargyl and nitro groups.
  • Substituents : 6-nitro (electron-withdrawing), 3-propargyl (alkynyl), 2,3-dimethoxy (benzamide).
  • Key Differences : Nitro groups enhance electrophilicity, while propargyl substituents may enable click chemistry modifications, unlike the target compound’s methyl group .

Table 1: Structural and Substituent Comparison

Compound Core Structure Key Substituents Molecular Weight Predicted Density (g/cm³)
Target Compound Benzothiazole + Benzodioxine 6-methoxy, 3-methyl ~380 (estimated) N/A
(E)-3-Ethyl-6-fluoro derivative Benzothiazole 6-fluoro, 3-ethyl, 3-fluoro-benzamide Not provided N/A
6-Acetamido derivative Dual benzothiazole 6-acetamido, 3-methyl 382.46 1.49
Thiadiazole derivative 1,3,4-Thiadiazole Trichloroethyl, phenylamino Not provided N/A
6-Nitro-propargyl derivative Benzothiazole 6-nitro, 3-propargyl, 2,3-dimethoxy 397.4 N/A

Physicochemical Properties

  • Polarity : The target’s methoxy group is less polar than the acetamido group in (predicted pKa ~13.84) but more polar than the nitro group in .
  • Hydrogen Bonding : Unlike the triazole-thione derivative in , which forms hexamers via N–H···S bonds, the target’s benzodioxine may prioritize O–H···O interactions.

Q & A

Q. What are optimized synthetic routes for preparing (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide?

  • Category : Synthesis & Purification
  • Answer : The compound’s core structure suggests a multi-step synthesis involving benzothiazole and dihydrobenzo[d][1,4]dioxine precursors. A plausible route includes:
  • Step 1 : Synthesis of 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-one via cyclization of 2-amino-4-methoxyphenol with methyl isothiocyanate under acidic conditions .
  • Step 2 : Formation of the hydrazone intermediate by reacting the thiazolone with hydrazine hydrate.
  • Step 3 : Coupling with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous THF .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Category : Structural Elucidation
  • Answer :
  • 1H/13C NMR : Essential for confirming the E-configuration of the hydrazone moiety (δ ~8–10 ppm for imine protons) and verifying substitution patterns in the benzothiazole and dioxine rings .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and C=N stretching (~1590–1620 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Category : Laboratory Safety
  • Answer :
  • Use PPE (gloves, goggles) to avoid inhalation or dermal contact due to potential irritancy .
  • Store at 2–8°C in airtight glass containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Dispose of waste via licensed chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the hydrazone linkage be experimentally validated?

  • Category : Mechanistic Studies
  • Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated hydrazine to assess proton transfer steps .
  • Trapping Intermediates : Use in situ NMR or LC-MS to detect transient species (e.g., acylimidazole intermediates in carbodiimide-mediated couplings) .
  • DFT Calculations : Model transition states to predict regioselectivity and activation energies .

Q. What strategies resolve contradictions in spectroscopic data for structural isomers?

  • Category : Data Analysis
  • Answer :
  • 2D NMR (COSY, NOESY) : Differentiate E/Z isomers via spatial correlations (e.g., NOE interactions between thiazole methyl and dioxine protons) .
  • X-Ray Crystallography : Definitive confirmation of stereochemistry and crystal packing (e.g., compare with N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide derivatives) .

Q. How can computational modeling predict bioactivity or metabolic stability of this compound?

  • Category : Structure-Activity Relationship (SAR)
  • Answer :
  • Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to prioritize in vitro assays .
  • ADMET Prediction : Use QikProp or SwissADME to estimate logP, solubility, and cytochrome P450 interactions .
  • Metabolite Identification : Simulate phase I/II metabolism with MetaSite to guide synthetic modification for improved stability .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-oneMethyl isothiocyanate, H₂SO₄, reflux70–75
Hydrazone precursorHydrazine hydrate, ethanol, 60°C85
Final coupling productEDC/HOBt, THF, rt, 24h55–60

Table 2 : Comparative Spectroscopic Data for Structural Isomers

ParameterE-IsomerZ-Isomer
1H NMR (imine H)δ 8.2–8.5 (d, J = 12 Hz)δ 7.8–8.0 (d, J = 8 Hz)
IR (C=N stretch)1605 cm⁻¹1580 cm⁻¹
Melting Point180–182°C165–168°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.